molecular formula C3H8BrNO2S B2580533 2-bromo-N-methylethane-1-sulfonamide CAS No. 1785584-02-2

2-bromo-N-methylethane-1-sulfonamide

Cat. No.: B2580533
CAS No.: 1785584-02-2
M. Wt: 202.07
InChI Key: AEHJCKTYLDYJIK-UHFFFAOYSA-N
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Description

2-Bromo-N-methylethane-1-sulfonamide is an organosulfur compound characterized by the presence of a bromine atom, a methyl group, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-methylethane-1-sulfonamide typically involves the bromination of N-methylethane-1-sulfonamide. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-methylethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-N-methylethane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-methylethane-1-sulfonamide involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the sulfonamide group can participate in hydrogen bonding and other interactions. These properties make it a versatile building block in chemical synthesis .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-N-methylethane-1-sulfonamide is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

2-bromo-N-methylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8BrNO2S/c1-5-8(6,7)3-2-4/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHJCKTYLDYJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785584-02-2
Record name 2-bromo-N-methylethane-1-sulfonamide
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